Amnesia Reversal Potency vs. Piracetam
In a patent describing the compound class that includes cebaracetam, compounds of formula I (encompassing cebaracetam) reduced electric-shock-induced amnesia in mice at intraperitoneal and oral doses of approximately 0.1 mg/kg, producing an effect at least equivalent to a nootropically active dose of piracetam at 100 mg/kg i.p. in the same model [1]. This represents an approximate 1,000-fold lower active dose for the cebaracetam-containing structural class relative to piracetam [1]. Direct confirmation that cebaracetam itself achieves this potency level is not provided in the patent; the data reflect class-level activity rather than a singled-out head-to-head comparison [1].
| Evidence Dimension | Effective dose for amnesia reversal in mice (Two-Compartment Test or equivalent passive avoidance) |
|---|---|
| Target Compound Data | ~0.1 mg/kg i.p. and p.o. (class-level; cebaracetam as a member of formula I compounds) |
| Comparator Or Baseline | Piracetam: 100 mg/kg i.p. (nootropically active reference dose in the same model) |
| Quantified Difference | Approximately 1,000-fold lower dose for the cebaracetam-containing class vs. piracetam |
| Conditions | Mouse; intraperitoneal and oral administration prior to learning test; Two-Compartment Test and Step-Down Passive Avoidance Test (Mondadori and Waser paradigm) |
Why This Matters
If the class-level potency translates to cebaracetam specifically, this ~1,000-fold potency advantage over piracetam could influence cost-per-experiment and dosing requirements in preclinical cognition studies.
- [1] US Patent US4945092A. Bencze W, Frostl W, Wilhelm M. Substituted 1-(oxopyrrolidinylalkanoyl)-piperazines useful as nootropics. Assigned to Novartis Corp. Published July 31, 1990. Column 3, lines 40–55; Column 4, lines 1–15. View Source
